molecular formula C9H8N2O5 B13502376 2-Acetamido-3-nitrobenzoic acid CAS No. 90417-80-4

2-Acetamido-3-nitrobenzoic acid

Cat. No.: B13502376
CAS No.: 90417-80-4
M. Wt: 224.17 g/mol
InChI Key: YLXNPMSVXYVEHU-UHFFFAOYSA-N
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Description

2-Acetamido-3-nitrobenzoic acid is an organic compound with the molecular formula C9H8N2O5 It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the second position and a nitro group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-nitrobenzoic acid typically involves the nitration of 2-acetamidobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetamido-3-nitrobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamido-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The acetamido group can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

    3-Nitrobenzoic acid: Similar structure but lacks the acetamido group.

    4-Acetamido-3-nitrobenzoic acid: Similar structure but with the acetamido group at the fourth position.

    2-Acetamidobenzoic acid: Similar structure but lacks the nitro group.

Uniqueness: 2-Acetamido-3-nitrobenzoic acid is unique due to the presence of both the acetamido and nitro groups on the benzene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

90417-80-4

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

2-acetamido-3-nitrobenzoic acid

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-8-6(9(13)14)3-2-4-7(8)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)

InChI Key

YLXNPMSVXYVEHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O

Origin of Product

United States

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